molecular formula C14H17N3O B7472671 N-(4-cyanophenyl)azepane-1-carboxamide

N-(4-cyanophenyl)azepane-1-carboxamide

Cat. No.: B7472671
M. Wt: 243.30 g/mol
InChI Key: VFWHVAKKTHHCBO-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring linked to a para-cyanophenyl group. The para-cyanophenyl substituent is a critical pharmacophore, influencing electronic properties and binding interactions. Comparative studies highlight the importance of substituent positioning (para vs. meta) and ring size (azepane vs. piperazine, diazepane) in modulating biological activity .

Properties

IUPAC Name

N-(4-cyanophenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-11-12-5-7-13(8-6-12)16-14(18)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWHVAKKTHHCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Activity

The position of the cyano group on the phenyl ring significantly impacts inhibitory potency and selectivity. Key findings include:

  • Para-substituted analogs: Compound79 (para-substituted benzene) exhibited balanced dual inhibition of RNase H (IC₅₀ = 1.77 µM) and IN (IC₅₀ = 1.18 µM), with a low IC₅₀RNase H/IC₅₀IN ratio (1.5), indicating non-selective activity .
  • Meta-substituted analogs: Compounds81 and82 (meta-cyanophenyl and meta-pyrimidyl) demonstrated enhanced selectivity for RNase H over IN compared to para-substituted compound83 .
  • 4-Cyanophenyl vs. 3-cyanophenyl: Replacing the para-cyano group with a meta-cyano group (compound80) reduced dual inhibitory activity, underscoring the para position’s superiority in maintaining balanced enzyme targeting .

Table 1: Substituent Effects on HIV-1 Enzyme Inhibition

Compound Substituent IC₅₀ RNase H (µM) IC₅₀ IN (µM) Selectivity Ratio (RNase H/IN)
79 Para-substituted 1.77 1.18 1.5
80 3-cyanophenyl Reduced activity Reduced N/A
81 5-pyrimidyl (meta) Higher selectivity Lower >2
82 3-cyanophenyl (meta) Higher selectivity Lower >2

Ring Structure and Conformational Impact

The azepane ring (7-membered) distinguishes N-(4-cyanophenyl)azepane-1-carboxamide from analogs with smaller or heteroatom-containing rings:

  • Piperazine analogs : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () adopts a chair conformation, with bond lengths comparable to azepane derivatives. Piperazine’s dual nitrogen atoms may enhance hydrogen bonding but reduce ring flexibility compared to azepane .
  • Diazepane analogs : N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride () incorporates a 7-membered diazepane ring with two nitrogen atoms. The hydrochloride salt improves solubility (MW = 290.19), whereas the neutral azepane analog may exhibit different pharmacokinetics .
  • Cyclopentane analogs: N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide () features a rigid 5-membered cyclopentane core, contrasting with azepane’s conformational flexibility. The methoxy group’s electron-donating effects differ from the cyano group’s electron-withdrawing nature .

Table 2: Structural and Physicochemical Comparisons

Compound Core Structure Substituent Molecular Weight Key Properties
This compound Azepane (7) 4-cyanophenyl ~263.3* Flexible, neutral
N-(4-Chlorophenyl)piperazine-1-carboxamide Piperazine (6) 4-chlorophenyl 279.76 Chair conformation, dual N
N-(4-Chlorophenyl)diazepane-1-carboxamide HCl Diazepane (7) 4-chlorophenyl 290.19 Salt form, enhanced solubility
N-(4-Methoxyphenyl)cyclopentanecarboxamide Cyclopentane (5) 4-methoxyphenyl 295.38 Rigid core, electron-donating

*Estimated based on C₁₃H₁₅N₃O.

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